molecular formula C10H14O3S2 B14597810 Propan-2-yl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate CAS No. 59240-77-6

Propan-2-yl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate

Cat. No.: B14597810
CAS No.: 59240-77-6
M. Wt: 246.4 g/mol
InChI Key: DFFVPDZUJMXAQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate typically involves the esterification of diisopropyl malonate with 1,3-dithiolane-2-ylidene. The reaction conditions often include the use of a base such as sodium ethoxide in an anhydrous ethanol solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting phospholipid biosynthesis. This inhibition disrupts the cell membrane integrity of fungi and insects, leading to their death. The molecular targets include enzymes involved in the biosynthesis pathways of phospholipids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate stands out due to its dual role as both an insecticide and fungicide. Its ability to inhibit phospholipid biosynthesis is a unique feature that makes it effective against a wide range of pests and diseases .

Properties

CAS No.

59240-77-6

Molecular Formula

C10H14O3S2

Molecular Weight

246.4 g/mol

IUPAC Name

propan-2-yl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate

InChI

InChI=1S/C10H14O3S2/c1-6(2)13-9(12)8(7(3)11)10-14-4-5-15-10/h6H,4-5H2,1-3H3

InChI Key

DFFVPDZUJMXAQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=C1SCCS1)C(=O)C

Origin of Product

United States

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